17:0-16:1 PE-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C38H74NO8P |

|---|---|

Poids moléculaire |

709.0 g/mol |

Nom IUPAC |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate |

InChI |

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39)47-38(41)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h14,16,36H,3-13,15,17-35,39H2,1-2H3,(H,42,43)/b16-14-/t36-/m1/s1/i34D2,35D2,36D |

Clé InChI |

HPHKBIBKNIIZJX-QTIFFFLQSA-N |

SMILES isomérique |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

The Role of 17:0-16:1 PE-d5 in Advancing Lipidomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17:0-16:1 PE-d5, a deuterated phosphatidylethanolamine, and its critical application as an internal standard in quantitative lipidomics. We will delve into its chemical properties, its function in mass spectrometry-based analytical workflows, and the broader biological significance of phosphatidylethanolamines.

Introduction to this compound

This compound is a synthetic, deuterated lipid belonging to the phosphatidylethanolamine (PE) class. Its full chemical name is 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5. The "d5" designation indicates that five hydrogen atoms on the ethanolamine headgroup have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is the key to its function as an internal standard in mass spectrometry.

The structure consists of a glycerol backbone esterified to heptadecanoic acid (17:0) at the sn-1 position and palmitoleic acid (16:1) at the sn-2 position. The phosphoethanolamine headgroup is attached at the sn-3 position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C38H69D5NO8P | [1] |

| Molecular Weight | 709.00 g/mol | [1] |

| Exact Mass | 708.5466 amu | [2] |

| CAS Number | 2342575-77-1 | [1] |

| Purity | >99% | Avanti Polar Lipids |

| Storage Temperature | -20°C | Avanti Polar Lipids |

The Core Application: Quantitative Lipidomics

The primary and most crucial application of this compound is as an internal standard for the accurate quantification of phosphatidylethanolamines and other lipid species in complex biological samples using mass spectrometry.[3][4]

The Principle of Isotope Dilution Mass Spectrometry

Quantitative lipidomics aims to determine the precise concentration of individual lipid molecules within a sample. However, the process of sample preparation (lipid extraction) and analysis (ionization in the mass spectrometer) can introduce variability, leading to inaccurate measurements. Isotope dilution mass spectrometry is the gold standard for correcting for this variability.

By adding a known amount of a deuterated standard, like this compound, to a sample at the beginning of the workflow, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variations in ionization efficiency will affect both the endogenous (non-deuterated) lipid and the deuterated standard similarly. Because the mass spectrometer can distinguish between the endogenous lipid and the heavier deuterated standard, the ratio of their signals can be used to accurately calculate the concentration of the endogenous lipid.

UltimateSPLASH™ ONE: A Comprehensive Internal Standard Mixture

This compound is a component of a commercially available, comprehensive internal standard mixture called UltimateSPLASH™ ONE.[3][4] This mixture contains 69 unique, deuterated lipid standards across 15 different lipid classes.[3][4] The use of such a comprehensive mixture allows for the accurate quantification of a wide range of lipids in a single analysis, making it a powerful tool for high-throughput lipidomics studies.[3][5]

Experimental Protocol: Lipidomic Analysis of Human Plasma

The following protocol is adapted from a study that utilized the UltimateSPLASH™ ONE internal standard mixture (which includes this compound) for the lipidomic analysis of human plasma samples.[6]

Lipid Extraction (MTBE Method)

-

To 25 µL of plasma, add 34 µL of the internal standard mixture (e.g., UltimateSPLASH™ ONE).

-

Vortex the mixture.

-

Add 231 µL of methanol (MeOH) and 770 µL of methyl-tert-butyl ether (MTBE).

-

Incubate the sample on an orbital shaker for one hour at room temperature.

-

Add 192.5 µL of water to induce phase separation. The final ratio of solvents is MTBE:MeOH:Water (10:3:2.5, v/v/v).

-

Incubate for 10 minutes at room temperature.

-

Centrifuge at 15,800 x g for 10 minutes.

-

Collect the upper (organic) phase containing the lipids.

HILIC-MS/MS Analysis

Chromatography:

-

System: A high-performance liquid chromatography system suitable for hydrophilic interaction liquid chromatography (HILIC).

-

Column: A HILIC column.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water.

-

Gradient: A gradient is used to separate the different lipid classes.

Table 2: Example HILIC Gradient for Lipid Class Separation

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.00 | 0.2 | 100 | 0 |

| 2.00 | 0.2 | 100 | 0 |

| 2.10 | 1.0 | 100 | 0 |

| 11.00 | 1.0 | 50 | 50 |

(This is an example gradient and should be optimized for the specific column and system used.)[6]

Mass Spectrometry:

-

System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Mode: Electrospray ionization (ESI), typically in both positive and negative modes to detect a wider range of lipids. Phosphatidylethanolamines are often analyzed in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is frequently used for targeted quantification due to its high sensitivity and specificity.[6] In MRM, a specific precursor ion (the intact lipid) is selected and fragmented, and a specific product ion (a characteristic fragment) is detected.

Table 3: Example MRM Parameters for PE Species

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [M-H]⁻ of endogenous PE | Fatty acyl chain fragment | Optimized for each species |

| 707.5 | Fatty acyl chain fragment | Optimized for this compound |

Quantitative Data Presentation

The use of this compound and other internal standards allows for the generation of accurate quantitative data. The following table presents example data on the concentration of various phosphatidylethanolamine species in a standard reference material (NIST SRM 1950 plasma), as determined by a validated HILIC-MS/MS method.

Table 4: Concentration of Selected Phosphatidylethanolamine Species in NIST SRM 1950 Plasma

| Lipid Species | Concentration (µM) |

| PE(34:1) | 15.3 |

| PE(34:2) | 12.8 |

| PE(36:2) | 25.1 |

| PE(36:3) | 10.5 |

| PE(36:4) | 18.2 |

| PE(38:4) | 21.7 |

| PE(38:5) | 9.8 |

| PE(38:6) | 7.5 |

| PE(40:6) | 5.4 |

(Data derived from a comprehensive lipidomics study using multi-internal standards per class for accurate quantification.)[6]

Biological Context: Phosphatidylethanolamine Biosynthesis and Signaling

Phosphatidylethanolamines are not merely structural components of cell membranes; they are also involved in a variety of crucial cellular processes, including membrane fusion, cell division, and as precursors for other lipids and signaling molecules. Understanding the pathways that regulate PE levels is a key area of research, and quantitative lipidomics is an essential tool in these investigations.

There are two primary pathways for PE biosynthesis in mammalian cells:

-

The Kennedy Pathway (CDP-ethanolamine pathway): This pathway is located in the endoplasmic reticulum and is the major route for PE synthesis. It involves the sequential conversion of ethanolamine to phosphoethanolamine, then to CDP-ethanolamine, which is finally combined with diacylglycerol to form PE.[7][8]

-

The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is located in the mitochondria. It involves the decarboxylation of phosphatidylserine (PS) to directly form PE.[8][9]

Conclusion

This compound is an indispensable tool for modern lipidomics research. As a component of comprehensive internal standard mixtures, it enables the accurate and reproducible quantification of phosphatidylethanolamines and other lipids in complex biological matrices. This capability is fundamental to advancing our understanding of the roles of lipids in health and disease, and for the development of novel diagnostic and therapeutic strategies. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the successful application of this and similar deuterated lipid standards in a research setting.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. biorxiv.org [biorxiv.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. SPLASH Brochure [online.flippingbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

- 8. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

In-Depth Technical Guide: 1-Heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 (PE(17:0/16:1)-d5) is a deuterated synthetic phospholipid that serves as a high-purity internal standard for mass spectrometry-based lipidomics. Its defined structure and isotopic labeling allow for precise and accurate quantification of naturally occurring phosphatidylethanolamines (PEs) in complex biological samples. This technical guide provides a comprehensive overview of its structure, properties, and applications in research and development.

Molecular Structure and Properties

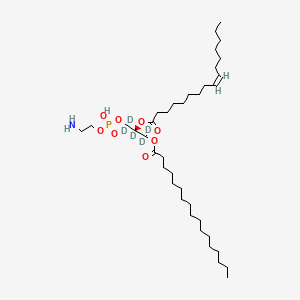

The structure of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is characterized by a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (a saturated fatty acid with 17 carbons) and at the sn-2 position with palmitoleic acid (a monounsaturated fatty acid with 16 carbons). The headgroup is a phosphoethanolamine moiety, and importantly, the glycerol backbone contains five deuterium atoms, which provides a distinct mass shift for mass spectrometry analysis.

Chemical Structure:

Caption: Molecular components of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5.

Physicochemical Data

A summary of the key physicochemical properties of this deuterated phospholipid is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₆₉D₅NO₈P | [1] |

| Molecular Weight | 709.00 g/mol | [1] |

| CAS Number | 2342575-77-1 | [1] |

| Purity | >99% (TLC) | [1] |

| Form | Solution | [1] |

| Storage Temperature | -20°C | [1] |

Applications in Lipidomics

The primary application of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is as an internal standard in quantitative lipidomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Stable isotope-labeled lipids like this one are ideal internal standards because they co-elute with their endogenous, non-labeled counterparts in liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer. The known concentration of the spiked-in deuterated standard allows for the accurate determination of the concentration of the corresponding endogenous lipid species.

This specific standard is a component of the UltimateSPLASH™ ONE internal standard mixture, a comprehensive solution for lipidomic analysis that includes 69 unique, highly pure lipids across 15 lipid classes.[2][3] These standards are designed to appear in spectral gaps between naturally occurring lipid species.[2][3]

Experimental Protocols

While specific protocols can vary depending on the biological matrix and the research question, the following outlines a general workflow for the use of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 as an internal standard in a lipidomics experiment.

General Lipidomics Workflow

Caption: A typical workflow for a lipidomics experiment using a deuterated internal standard.

Detailed Methodologies

4.2.1. Sample Preparation and Lipid Extraction

-

Sample Collection and Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are collected and prepared in an appropriate buffer.

-

Internal Standard Spiking: A known amount of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5, along with other internal standards for different lipid classes, is added to the sample at the beginning of the extraction process.

-

Lipid Extraction: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol solvent system to partition lipids from the aqueous phase. The Bligh-Dyer method is another frequently used technique.

-

Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system, such as a mixture of isopropanol, acetonitrile, and water.

4.2.2. LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system, typically a reversed-phase C18 column, to separate the different lipid species.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in a mode that allows for the specific detection and quantification of the target lipid and its deuterated internal standard. Multiple Reaction Monitoring (MRM) is a commonly used technique for this purpose, where specific precursor-to-product ion transitions are monitored for each analyte.

4.2.3. Data Analysis and Quantification

-

Peak Integration: The peak areas of the endogenous phosphatidylethanolamine species and the deuterated internal standard are integrated.

-

Ratio Calculation: The ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard is calculated.

-

Quantification: The concentration of the endogenous lipid is determined by comparing this ratio to a calibration curve generated using known concentrations of a non-deuterated standard of the same lipid.

Signaling Pathways and Logical Relationships

As an exogenous, deuterated molecule, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 does not have a direct role in endogenous signaling pathways. Its utility lies in its ability to act as a tracer and internal standard to accurately measure the levels of endogenous phosphatidylethanolamines, which are involved in numerous cellular processes.

The logical relationship of its use in quantitative analysis is depicted below.

Caption: The logical workflow for quantitative lipid analysis using a deuterated internal standard.

Conclusion

1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is an indispensable tool for modern lipidomics research. Its well-defined structure and isotopic labeling provide the necessary internal reference for robust and reliable quantification of phosphatidylethanolamines in a variety of biological matrices. The use of this and other deuterated lipid standards is fundamental to advancing our understanding of the roles of lipids in health and disease, and for the development of novel therapeutics.

References

An In-depth Technical Guide to 17:0-16:1 PE-d5: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed plausible synthesis protocol for 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-16:1 PE-d5). This deuterated phosphatidylethanolamine is a crucial internal standard for mass spectrometry-based lipidomics, enabling precise quantification of its non-deuterated counterpart in complex biological samples. This guide also delves into the general signaling pathways in which phosphatidylethanolamines are involved.

Chemical Properties of this compound

This compound is a synthetic, deuterated phospholipid characterized by a glycerol backbone esterified with heptadecanoic acid (17:0) at the sn-1 position and palmitoleic acid (16:1) at the sn-2 position. The head group is a phosphoethanolamine moiety containing five deuterium atoms.

| Property | Value |

| Synonym(s) | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphoethanolamine |

| Chemical Formula | C₃₈H₆₉D₅NO₈P |

| Molecular Weight | 709.00 g/mol |

| CAS Number | 2342575-77-1 |

| Physical State | Solution |

| Purity | >99% |

| Storage | -20°C |

Safety Information:

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Eye & Skin Irritation, Flammable Liquid, Specific Target Organ Toxicity | GHS02, GHS06, GHS08 | Danger | H225, H301 + H311 + H331, H315, H319, H336, H351, H370 |

Synthesis of this compound

The synthesis of asymmetrically acylated and isotopically labeled phosphatidylethanolamines like this compound is a multi-step process that requires precise control of stereochemistry. While a specific, publicly available, step-by-step protocol for this exact molecule is not documented, a plausible chemoenzymatic or purely chemical synthesis route can be constructed based on established methodologies for phospholipid synthesis. The following represents a detailed, hypothetical protocol.

Experimental Protocol: A Plausible Multi-Step Chemical Synthesis

This protocol outlines a potential chemical synthesis route starting from commercially available materials.

Step 1: Synthesis of sn-glycero-3-phosphoethanolamine-d5 (GPE-d5) backbone

-

Protection of Ethanolamine-d5: Commercially available ethanolamine-d5 is first protected at the amino group, for example, with a phthaloyl group, to prevent side reactions.

-

Glycerophosphorylation: The protected ethanolamine-d5 is then reacted with a protected glycerol derivative, such as 1,2-di-O-benzyl-sn-glycerol, in the presence of a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis to yield the protected sn-glycero-3-phosphoethanolamine-d5.

-

Deprotection: The benzyl protecting groups on the glycerol backbone are removed by hydrogenolysis to yield the sn-glycero-3-phosphoethanolamine-d5 backbone.

Step 2: Acylation of the sn-1 Position with Heptadecanoic Acid (17:0)

-

Activation of Heptadecanoic Acid: Heptadecanoic acid is activated, for example, by converting it to its acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) with N,N-dimethylaminopyridine (DMAP).

-

Esterification: The activated heptadecanoic acid is reacted with the GPE-d5 backbone. The reaction conditions are optimized to favor acylation at the more reactive primary hydroxyl group at the sn-1 position. This step yields 1-heptadecanoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0 Lyso PE-d5).

-

Purification: The resulting lysophospholipid is purified using column chromatography on silica gel.

Step 3: Acylation of the sn-2 Position with Palmitoleic Acid (16:1)

-

Activation of Palmitoleic Acid: Palmitoleic acid is activated using similar methods as in Step 2.

-

Esterification: The activated palmitoleic acid is reacted with the purified 17:0 Lyso PE-d5. This reaction acylates the remaining free hydroxyl group at the sn-2 position.

-

Final Deprotection: The phthaloyl protecting group on the ethanolamine moiety is removed, typically by treatment with hydrazine.

Step 4: Final Purification

-

Chromatography: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of chloroform and methanol).[1][2]

-

Characterization: The purity and identity of the final product are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

General Signaling Pathways of Phosphatidylethanolamines

While this compound is primarily used as an internal standard for analytical purposes, the broader class of phosphatidylethanolamines (PEs) are essential components of cell membranes and are involved in various cellular processes and signaling pathways.[5][6]

1. The Kennedy Pathway (De Novo Synthesis)

The primary route for the de novo synthesis of PE is the Kennedy pathway, which occurs in the endoplasmic reticulum.[5][7] This pathway involves the sequential conversion of ethanolamine to phosphatidylethanolamine.

References

- 1. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What Can MS, NMR, and TLC Tell Us About the Composition of Lipid Membranes? | Springer Nature Experiments [experiments.springernature.com]

- 4. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. Reactome | Synthesis of PE [reactome.org]

Unraveling Lipid Dynamics: An In-depth Technical Guide to Stable Isotope Labeling in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

Lipidomics, the comprehensive study of lipids in biological systems, provides a static snapshot of the lipid landscape. However, to truly understand the intricate roles of lipids in cellular function, health, and disease, it is imperative to investigate their dynamic nature—the synthesis, transport, remodeling, and degradation of these essential molecules. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable technique to elucidate these dynamic processes, offering a window into the metabolic fate of lipids.[1][2]

This technical guide delves into the core principles of stable isotope labeling in lipid analysis, providing detailed experimental methodologies, presenting quantitative data in a clear and structured format, and visualizing complex workflows and pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively implement stable isotope labeling in their lipid-focused research.

Core Principles of Stable Isotope Labeling in Lipidomics

The fundamental principle of stable isotope labeling lies in the introduction of non-radioactive, "heavy" isotopes of elements like carbon (¹³C), hydrogen (²H or D), or nitrogen (¹⁵N) into a biological system.[1] These labeled precursors are then incorporated into newly synthesized lipids through various metabolic pathways. Because stable isotopes are chemically identical to their naturally abundant counterparts, they are processed by enzymes in the same manner, serving as effective tracers without perturbing the biological system.[2]

Mass spectrometry is the analytical cornerstone of this technique, as it can differentiate between the naturally abundant "light" lipids and the newly synthesized "heavy" lipids based on their mass-to-charge ratio (m/z).[3][4] This allows for the precise quantification of lipid turnover, metabolic flux, and the relative contributions of different metabolic pathways to the lipidome.[]

Commonly Used Stable Isotopes in Lipidomics:

| Isotope | Natural Abundance (%) | Key Advantages | Considerations |

| ¹³C | ~1.1 | Universal label for carbon-containing molecules; stable C-C bonds. | Higher cost compared to ²H. |

| ²H (D) | ~0.015 | Cost-effective; can be administered as heavy water (D₂O). | Potential for kinetic isotope effects; can be lost in desaturation reactions. |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids). | Limited to specific lipid classes. |

Experimental Protocols: A Step-by-Step Approach

The successful implementation of stable isotope labeling in lipid analysis hinges on meticulous experimental design and execution. The following protocols provide a detailed framework for labeling lipids in cultured mammalian cells, followed by their extraction and preparation for mass spectrometry analysis.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the procedure for tracing de novo fatty acid and glycerolipid synthesis using ¹³C-glucose as a precursor.

Materials:

-

Adherent mammalian cell line

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures approximately 80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a complete medium.[1]

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with dialyzed fetal bovine serum (dFBS). The use of dFBS is crucial as it is depleted of small molecule metabolites that would otherwise compete with the labeled tracer.[6] Add [U-¹³C₆]-Glucose to the desired final concentration (e.g., 25 mM).

-

Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-glucose labeling medium to the cells and incubate for the desired time period. The incubation time will depend on the specific metabolic pathway and lipid species being investigated.

-

Cell Harvesting: After the labeling period, place the culture plates on ice and aspirate the labeling medium. Wash the cells twice with ice-cold PBS.

-

Metabolite Quenching and Cell Lysis: Add a sufficient volume of ice-cold methanol to each well to quench metabolic activity and lyse the cells. Scrape the cells from the plate and transfer the cell lysate to a centrifuge tube.

Protocol 2: Lipid Extraction using a Modified Folch Method

This protocol describes the extraction of lipids from the cell lysate for subsequent mass spectrometry analysis.

Materials:

-

Cell lysate in methanol (from Protocol 1)

-

Chloroform (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Centrifuge

Procedure:

-

Phase Separation: To the methanolic cell lysate, add chloroform and a 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8. Vortex the mixture thoroughly to ensure complete mixing.[7]

-

Centrifugation: Centrifuge the samples at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to facilitate phase separation.[7]

-

Collection of the Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube. Be cautious not to disturb the protein interface.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol or a methanol/chloroform mixture.[7]

Quantitative Data Presentation

A key output of stable isotope labeling experiments is quantitative data on the dynamics of lipid metabolism. The following tables provide examples of how such data can be structured for clear interpretation and comparison.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

This table illustrates the rate at which different phospholipid species are newly synthesized over a defined period.

| Phospholipid Species | Fractional Synthesis Rate (% per hour) |

| PC(34:1) | 5.2 ± 0.8 |

| PC(36:2) | 4.1 ± 0.6 |

| PE(38:4) | 7.5 ± 1.1 |

| PS(36:1) | 3.9 ± 0.5 |

| PI(38:4) | 6.8 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Turnover Rates of Ceramide Species in HEp-2 Cells

This table shows the differential turnover rates of various ceramide species, highlighting the dynamic nature of sphingolipid metabolism.[8]

| Ceramide Species | Fatty Acyl Chain | Turnover |

| Cer(d18:1/16:0) | C16:0 | Rapid |

| Cer(d18:1/18:0) | C18:0 | Rapid |

| Cer(d18:1/24:0) | C24:0 | Slower |

| Cer(d18:1/24:1) | C24:1 | Slower |

Data derived from experiments using [¹³C-U]glucose labeling, where rapid turnover indicates faster incorporation of the labeled hexose into the ceramide backbone.[8]

Visualizing Workflows and Pathways

Diagrams are essential for representing the logical flow of experiments and the intricate connections within metabolic pathways. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Stable Isotope Labeling in Lipidomics

This diagram outlines the major steps involved in a typical stable isotope labeling experiment, from cell culture to data analysis.

Caption: General experimental workflow for stable isotope labeling in lipidomics.

De Novo Sphingolipid Synthesis Pathway

This diagram illustrates the de novo synthesis pathway of ceramides, a key class of sphingolipids, which can be traced using stable isotope-labeled precursors like serine and palmitate.

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Phosphatidylethanolamine in Cell Membrane Dynamics and Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes.[1][2] Its unique biophysical properties, stemming from a small headgroup and conical shape, impart critical functionalities to cellular membranes that extend far beyond a simple structural role.[2][3] This technical guide provides an in-depth exploration of the core functions of PE, including its influence on membrane structure and fluidity, its indispensable role in dynamic processes such as membrane fusion and fission, its function as a molecular chaperone in protein folding, and its participation in cellular signaling pathways. Detailed experimental protocols for key analyses and quantitative data on PE abundance and interactions are presented to serve as a comprehensive resource for researchers in cellular biology and drug development.

The Structural and Biophysical Significance of Phosphatidylethanolamine

Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol backbone, two fatty acid chains, and a phosphoethanolamine head group.[3] This structure results in a conical molecular shape, a key determinant of its functional properties.[2][3]

Contribution to Membrane Fluidity and Integrity

The fatty acid composition of PE, particularly the presence of unsaturated fatty acids, introduces kinks in the hydrocarbon tails, preventing tight packing and thereby enhancing membrane fluidity.[4] This fluidity is crucial for a variety of cellular processes, including vesicle trafficking and the lateral diffusion of membrane proteins. While contributing to fluidity, PE also provides structural integrity to the lipid bilayer.[4] Compared to phosphatidylcholine (PC), PE can create a more viscous membrane environment due to strong hydrogen bonding between its primary amine and phosphate groups.[4][5]

Induction of Membrane Curvature

The conical shape of PE molecules inherently promotes negative membrane curvature, a critical factor in processes that involve membrane bending, such as endocytosis, exocytosis, and the formation of transport vesicles.[3][6] This property is essential for the dynamic remodeling of cellular membranes.

Quantitative Distribution of Phosphatidylethanolamine in Cellular Membranes

The concentration of PE varies significantly among different cellular membranes, reflecting its specialized roles in various organelles. In general, PE constitutes 15-25% of the total phospholipids in mammalian cells.[1][2] It is particularly enriched in the inner mitochondrial membrane, where it can comprise up to 40% of the phospholipids.[7]

| Membrane/Organelle | Phosphatidylethanolamine (% of Total Phospholipids) | Reference |

| Whole Mammalian Cell | 15 - 25% | [1][2] |

| Inner Mitochondrial Membrane | ~40% | [7] |

| Nervous Tissue (e.g., brain white matter) | ~45% | [5][6] |

| Plasma Membrane (Inner Leaflet) | Enriched | [2] |

Role in Membrane Fusion and Fission

PE is a key player in the dynamic processes of membrane fusion and fission. Its ability to induce negative curvature facilitates the formation of non-lamellar intermediates, such as the hexagonal HII phase, which are crucial for the merging and splitting of lipid bilayers.[2][8] This function is vital for a multitude of cellular events, including vesicle trafficking, organelle biogenesis, and cell division (cytokinesis).[3][5][9] Studies have shown that the asymmetric distribution of PE in the plasma membrane is critical for processes like cytokinesis, where its exposure on the outer leaflet of the cleavage furrow is essential for the disassembly of the contractile ring.[10][11]

Phosphatidylethanolamine as a Lipid Chaperone

Beyond its structural roles, PE acts as a molecular chaperone, assisting in the correct folding and insertion of membrane proteins.[5] The absence of PE can lead to the misfolding and aggregation of certain transmembrane proteins, highlighting its importance in maintaining a functional membrane proteome.[12] A well-studied example is the E. coli lactose permease (LacY), where PE is required at a late stage of its conformational maturation after insertion into the membrane.[12][13]

Involvement in Cellular Signaling

Phosphatidylethanolamine participates in several signaling pathways that regulate cell growth, differentiation, and apoptosis.[14] It can serve as a precursor for the synthesis of other signaling lipids. Furthermore, PE is directly involved in autophagy, a cellular recycling process. During autophagy, PE is conjugated to the protein LC3 (microtubule-associated protein 1A/1B-light chain 3), a critical step for the formation and elongation of the autophagosomal membrane.[3] The phosphatidylethanolamine-binding proteins (PEBPs) are a family of proteins that interact with PE and play roles in various signaling cascades, including the MAPK/ERK pathway.[15][16]

Experimental Protocols

Protocol 1: Quantification of Phosphatidylethanolamine by UPLC-MS/MS

This protocol outlines a method for the sensitive quantification of PE species from cell or tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Lipid Extraction (Modified Bligh-Dyer Method) [14] a. To a cell pellet or homogenized tissue sample, add a mixture of chloroform and methanol (1:2, v/v). b. Add an internal standard, such as 17:0/17:0-PE, for quantification. c. Sonicate the mixture to ensure complete disruption of cellular structures. d. Add chloroform and water to induce phase separation. e. Centrifuge to separate the phases. The lower organic phase contains the lipids. f. Collect the organic phase and dry it under a stream of nitrogen. g. Re-suspend the dried lipid extract in a suitable solvent for UPLC-MS/MS analysis (e.g., methanol).

2. UPLC-MS/MS Analysis [14] a. Chromatographic Separation: i. Use a reverse-phase C18 column. ii. Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol. b. Mass Spectrometry Detection: i. Operate the mass spectrometer in negative ion mode for PE analysis. ii. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for different PE species. iii. Common transitions involve the neutral loss of the ethanolamine headgroup (141 Da).

3. Data Analysis a. Integrate the peak areas for each PE species and the internal standard. b. Generate a standard curve using known concentrations of PE standards. c. Calculate the concentration of each PE species in the sample relative to the internal standard and the standard curve.

Protocol 2: In Vitro Membrane Fusion Assay Using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a common method to monitor membrane fusion in vitro by measuring the dequenching of a fluorescent lipid probe.

1. Preparation of Labeled and Unlabeled Liposomes a. Prepare two populations of liposomes (e.g., by extrusion) with a lipid composition that includes PE. b. In one population (labeled), incorporate a FRET pair of fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that allows for efficient energy transfer (quenching). c. The second population (unlabeled) should have the same lipid composition but without the fluorescent probes.

2. Fusion Reaction a. Mix the labeled and unlabeled liposome populations in a suitable buffer. b. Induce fusion using a fusogen, such as polyethylene glycol (PEG) or calcium ions (for liposomes containing negatively charged lipids like phosphatidylserine).

3. Measurement of Fluorescence a. Monitor the fluorescence emission of the donor fluorophore (NBD) over time using a fluorometer. b. As fusion occurs, the fluorescent probes from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes, increasing the distance between the donor and acceptor. c. This dilution leads to a decrease in FRET and a corresponding increase in the donor fluorescence (dequenching).

4. Data Analysis a. The rate and extent of the increase in donor fluorescence are proportional to the rate and extent of membrane fusion. b. Normalize the fluorescence signal to calculate the percentage of fusion.

Signaling Pathways Involving Phosphatidylethanolamine

Conclusion

Phosphatidylethanolamine is a critically important phospholipid whose functions are integral to the maintenance of cellular life. Its unique structural properties enable it to play a central role in shaping membrane architecture, facilitating dynamic membrane remodeling events, ensuring the proper folding and function of membrane proteins, and participating in complex signaling networks. A thorough understanding of the multifaceted roles of PE is essential for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting membrane-associated processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the intricate functions of this vital lipid.

References

- 1. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 6. The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]

- 8. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Phosphatidylethanolamine Distribution Controls Fusion Pore Lifetime and Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Phosphatidylethanolamine induces high affinity binding sites for factor VIII on membranes containing phosphatidyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Roles And Signaling Pathways Of Phosphatidylethanolamine-Binding Protein 4 In Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidylenthanolamine Binding Protein aka Raf Kinase Inhibitor Protein: A Brief History of Its Discovery and the Remarkable Diversity of Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of 17:0 and 16:1 Fatty Acids in Phosphatidylethanolamine (PE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (PE) is a major phospholipid component of cellular membranes, playing a crucial role in membrane structure and function. The diverse array of fatty acids that can be esterified to the glycerol backbone of PE contributes to the complexity and functional specificity of this lipid class. Among these, the odd-chain saturated fatty acid heptadecanoic acid (17:0) and the monounsaturated fatty acid palmitoleic acid (16:1) are of growing interest due to their potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural abundance of 17:0 and 16:1 fatty acids in PE across different biological systems, detailed experimental protocols for their analysis, and an exploration of their potential involvement in cellular signaling pathways.

Data Presentation: Natural Abundance of 17:0 and 16:1 in Phosphatidylethanolamine

The following table summarizes the quantitative data on the natural abundance of heptadecanoic acid (17:0) and palmitoleic acid (16:1) as a mole percentage of total fatty acids in phosphatidylethanolamine across various biological samples.

| Biological Sample | Heptadecanoic Acid (17:0) (mol %) | Palmitoleic Acid (16:1) (mol %) | Reference |

| Human Red Blood Cell Membranes | Not Detected - Trace | 0.5 ± 0.1 | [1] |

| Rat Red Blood Cell Membranes | Not Detected | 0.4 ± 0.1 | [1] |

| Rabbit Red Blood Cell Membranes | Not Detected | 0.9 ± 0.2 | [1] |

| Dog Red Blood Cell Membranes | Not Detected | 1.1 ± 0.3 | [1] |

| Human SH-SY5Y Neuroblastoma Cells (Whole Cell) | Not Reported | 20.8 ± 6.2 | [2] |

| Human A431 Epidermoid Carcinoma Cells (Whole Cell) | Not Reported | 5.3 ± 2.6 | [2] |

| Human SH-SY5Y Neuroblastoma Cells (Plasma Membrane) | Not Reported | 5.3 ± 2.6 | [2] |

| Human A431 Epidermoid Carcinoma Cells (Plasma Membrane) | Not Reported | 30.2 ± 4.2 | [2] |

| Myxococcus xanthus (Vegetative Cells) | Trace | ~12% of total PE species contain 16:1 | [3] |

Note: Data is presented as mean ± standard deviation where available. "Not Detected" or "Trace" indicates that the fatty acid was either absent or present at levels below the limit of detection in the cited study. Some studies did not report values for both fatty acids.

Experimental Protocols

Accurate quantification of 17:0 and 16:1 fatty acids in PE requires robust and validated analytical methods. The following sections detail the key experimental protocols commonly employed.

Lipid Extraction

A crucial first step is the efficient extraction of total lipids from the biological matrix while minimizing degradation. The Folch and Bligh & Dyer methods are the most widely used.

Modified Folch Method for Total Lipid Extraction:

-

Homogenization: Homogenize the tissue or cell pellet in a 2:1 (v/v) chloroform:methanol solution. For plasma or serum, add the sample directly to the solvent mixture. The addition of an internal standard, such as a PE species with a non-endogenous odd-chain fatty acid (e.g., PE 17:0/17:0), is recommended for accurate quantification.[4][5]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture to facilitate phase separation. Three layers will form: an upper aqueous phase, a protein interface, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Phosphatidylethanolamine (PE) Isolation (Optional)

For specific analysis of the fatty acid composition of PE, it can be isolated from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

Thin-Layer Chromatography (TLC) for PE Separation:

-

Spotting: Dissolve the dried lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

-

Visualization: Visualize the separated lipid classes by staining with a primuline spray and viewing under UV light. The PE band can be identified by comparing its migration with a PE standard.

-

Extraction: Scrape the silica corresponding to the PE band and extract the lipid with chloroform:methanol (2:1, v/v).

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of fatty acids. Prior to analysis, the fatty acids esterified to the PE backbone must be converted to their more volatile fatty acid methyl esters (FAMEs).

Base-Catalyzed Transmethylation:

-

Reaction: To the dried lipid extract (or isolated PE), add a solution of 0.5 M sodium methoxide in methanol.

-

Incubation: Incubate the reaction mixture at 50°C for 10-15 minutes.

-

Neutralization: Neutralize the reaction by adding an acidic solution, such as 1 M acetic acid.

-

Extraction: Extract the FAMEs with hexane.

-

Washing: Wash the hexane layer with water to remove any residual catalyst or glycerol.

-

Drying: Dry the hexane layer over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject the FAMEs sample into the GC-MS system.

-

Separation: Separate the FAMEs on a suitable capillary column, such as a polar phase column (e.g., BPX70). A typical temperature program would be an initial temperature of 140°C, ramped to 240°C.

-

Detection: Detect the eluting FAMEs using a mass spectrometer operating in electron ionization (EI) mode.

-

Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards. The abundance of each fatty acid is typically expressed as a mole percentage of the total fatty acids.[1][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Species Analysis

LC-MS/MS allows for the analysis of intact PE molecular species, providing information on the specific combination of fatty acids on the glycerol backbone.

LC-MS/MS Protocol:

-

Chromatographic Separation: Separate the total lipid extract on a reverse-phase or normal-phase liquid chromatography column.

-

Ionization: Ionize the eluting lipids using electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the PE molecular ions.

-

Identification: Identify the fatty acid constituents based on the fragmentation pattern. For example, in negative ion mode, the fragmentation of a PE molecule will yield product ions corresponding to the individual fatty acid carboxylates.

-

Quantification: Quantify individual PE molecular species using internal standards, such as deuterated or odd-chain fatty acid-containing PE standards.[8][9]

Signaling Pathways and Biological Significance

While the specific signaling roles of PE molecular species containing 17:0 and 16:1 are still under active investigation, the broader context of PE and fatty acid signaling provides important clues.

General Roles of PE in Signaling

Phosphatidylethanolamine itself is a key player in various signaling events:

-

Membrane Curvature and Fusion: Due to its conical shape, PE can induce negative membrane curvature, which is critical for processes like membrane fusion and fission, endocytosis, and exocytosis.[10]

-

Protein Localization and Activity: PE can directly interact with and modulate the function of membrane-associated proteins, including those involved in signal transduction.

-

Precursor for Other Lipids: PE can be methylated to form phosphatidylcholine (PC), and its headgroup can be used for the synthesis of other signaling molecules.[11]

The fatty acid composition of PE is expected to significantly influence these general functions.

Caption: Overview of PE synthesis and its major roles in cellular functions.

Potential Roles of 17:0-Containing PE

Heptadecanoic acid (17:0) is an odd-chain saturated fatty acid. Its presence in PE is thought to originate from both dietary sources (e.g., dairy fat) and endogenous synthesis.

-

Biomarker: Circulating levels of 17:0 in phospholipids are often used as a biomarker for dairy fat intake.[3][12]

-

Metabolic Regulation: Odd-chain fatty acids can be metabolized to propionyl-CoA, which can enter the Krebs cycle, suggesting a role in energy metabolism. PE containing 17:0 may therefore be linked to cellular energetic status.[3]

Caption: Putative metabolic role of 17:0-containing PE.

Potential Roles of 16:1-Containing PE

Palmitoleic acid (16:1) is a monounsaturated fatty acid that has been implicated as a "lipokine," a lipid hormone that can influence metabolic processes.

-

Membrane Fluidity: The presence of the cis double bond in 16:1 increases membrane fluidity compared to saturated fatty acids of the same chain length. PE containing 16:1 would contribute to a more fluid membrane environment, potentially affecting the function of embedded proteins.[10]

-

Signaling Molecule Precursor: While less common than arachidonic acid, 16:1 can be released from phospholipids and potentially act as a signaling molecule itself or be a precursor to other signaling lipids.

-

Metabolic Health: Systemic levels of 16:1 have been associated with both beneficial and detrimental effects on metabolic health, and its incorporation into PE may be a way to buffer or transport this fatty acid.

Caption: Functional implications of 16:1 incorporation into PE.

Experimental Workflow

The following diagram outlines a general workflow for the analysis of 17:0 and 16:1 fatty acids in PE.

Caption: General experimental workflow for PE fatty acid analysis.

Conclusion

This technical guide provides a foundational understanding of the natural abundance of 17:0 and 16:1 fatty acids in phosphatidylethanolamine, along with detailed methodologies for their analysis. While the specific signaling roles of PE species containing these fatty acids are still being elucidated, their distinct metabolic origins and the known functions of their constituent fatty acids suggest important and diverse biological activities. The provided protocols and workflows offer a robust framework for researchers to further investigate the contribution of these specific PE molecular species to cellular physiology and disease. As lipidomics technologies continue to advance, a more comprehensive picture of the roles of these and other specific lipid molecules will undoubtedly emerge, opening new avenues for therapeutic intervention.

References

- 1. shimadzu.com [shimadzu.com]

- 2. nva.sikt.no [nva.sikt.no]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. gcms.cz [gcms.cz]

- 7. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Application of an MSALL-Based Approach for the Quantitative Analysis of Linear Polyethylene Glycols in Rat Plasma by Liquid Chromatography Triple-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Quantitative Analysis of Cellular Lipid Compositions During Acute Proteotoxic ER Stress Reveals Specificity in the Production of Asymmetric Lipids [frontiersin.org]

- 10. Monounsaturated PE does not phase-separate from the lipid raft molecules sphingomyelin and cholesterol: role for polyunsaturation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Exogenous Deuterated Phospholipids: A Technical Guide for Researchers

December 2025

Abstract

The introduction of exogenous phospholipids into cells is a powerful technique to investigate lipid metabolism, membrane dynamics, and cellular signaling. The use of stable isotope-labeled phospholipids, particularly deuterated variants, in conjunction with advanced analytical techniques like mass spectrometry, has revolutionized our ability to trace the intricate fate of these molecules within the cellular machinery. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the metabolic fate of exogenous deuterated phospholipids in cells. It covers the fundamental pathways of phospholipid uptake, transport, and modification, details common experimental protocols, presents quantitative data from key studies, and visualizes complex processes through signaling and workflow diagrams.

Introduction: The Significance of Tracing Phospholipid Fate

Phospholipids are fundamental building blocks of cellular membranes, acting not only as structural scaffolds but also as critical players in a myriad of cellular processes, including signal transduction, vesicle trafficking, and apoptosis.[1][2] The ability to introduce and track exogenous phospholipids provides an invaluable window into these dynamic processes. Deuterium-labeled phospholipids are particularly advantageous as they are chemically almost identical to their endogenous counterparts, minimizing perturbations to cellular functions while allowing for precise detection and quantification by mass spectrometry.[3][4]

Studying the metabolic fate of these labeled lipids helps to:

-

Elucidate the mechanisms of lipid uptake and intracellular trafficking.[5][6]

-

Quantify the rates of phospholipid turnover and remodeling.[7][8]

-

Identify the enzymatic pathways involved in phospholipid metabolism.

-

Understand how diseases like cancer alter lipid metabolism.[9][10][11]

-

Evaluate the delivery and mechanism of action of lipid-based drug delivery systems.

This guide will delve into the core aspects of these investigations, providing both the theoretical framework and practical guidance for researchers in the field.

Cellular Uptake and Intracellular Trafficking of Exogenous Phospholipids

The journey of an exogenous phospholipid begins at the plasma membrane. Cells can internalize phospholipids through various mechanisms, including:

-

Spontaneous transfer: Monomeric phospholipid molecules can desorb from the outer leaflet of a delivery vehicle (e.g., a liposome) and insert into the plasma membrane.

-

Endocytosis: Vesicle-mediated uptake, where the entire liposome or lipid nanoparticle is engulfed by the cell.[12]

-

Fusion: The lipid bilayer of the delivery vehicle can directly fuse with the plasma membrane, delivering its contents into the cell.

Once incorporated into the plasma membrane, deuterated phospholipids are subject to the cell's intricate lipid trafficking machinery. This involves both vesicular and non-vesicular transport pathways to distribute the lipids to various organelles.[1][5] The endoplasmic reticulum (ER) serves as the central hub for lipid synthesis and distribution.[1][5][6] From the ER, phospholipids can be transported to mitochondria, the Golgi apparatus, and other organelles via membrane contact sites or lipid transfer proteins.[1][5][13]

Key Metabolic Pathways

Upon reaching their destination, exogenous deuterated phospholipids can undergo a variety of metabolic transformations. The specific fate depends on the phospholipid class, its fatty acid composition, and the metabolic state of the cell.

Phospholipid Remodeling: The Lands Cycle

Exogenous phospholipids are often remodeled in a process known as the Lands cycle. This deacylation-reacylation cycle allows the cell to modify the fatty acid composition of its phospholipids to suit its specific needs. The process involves the removal of a fatty acid by a phospholipase A2 (PLA₂) and the subsequent re-esterification of a different fatty acid by a lysophospholipid acyltransferase (LPCAT). Tracing the deuterated backbone or fatty acids through this cycle provides insights into fatty acid turnover and membrane adaptation.

Head Group Modification

The polar head groups of phospholipids can also be modified. For instance, phosphatidylserine (PS) is synthesized from phosphatidylcholine (PC) or phosphatidylethanolamine (PE) in the ER and mitochondria-associated membranes (MAMs).[6][13] Deuterium labeling of the choline head group of PC, for example, can be used to trace its conversion to other phospholipids or its catabolism.

Catabolism and Signaling

Phospholipids can be broken down by various phospholipases to generate signaling molecules.[12][14]

-

Phospholipase C (PLC) cleaves the phosphodiester bond before the phosphate group, generating diacylglycerol (DAG) and a phosphorylated head group (e.g., inositol trisphosphate, IP₃), both of which are potent second messengers.[12]

-

Phospholipase D (PLD) cleaves the phosphodiester bond after the phosphate group, producing phosphatidic acid (PA), another important signaling lipid.

By tracking the fate of deuterated phospholipids, researchers can dissect the activation of these signaling cascades in response to various stimuli.

Experimental Design and Protocols

A typical experiment to trace the metabolic fate of exogenous deuterated phospholipids involves several key steps:

Experimental Workflow

The general workflow for these experiments is outlined below.

Caption: General experimental workflow for tracing deuterated phospholipids.

Detailed Methodologies

Protocol 1: Preparation of Deuterated Phospholipid Vesicles

-

Materials: Deuterated phospholipid (e.g., d31-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), chloroform, buffer (e.g., PBS).

-

Procedure: a. Dissolve the deuterated phospholipid in chloroform in a round-bottom flask. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Place the flask under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing. e. To create small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

Protocol 2: Lipid Extraction (Bligh-Dyer Method)

-

Materials: Chloroform, methanol, water, harvested cell pellet.

-

Procedure: a. Resuspend the cell pellet in a known volume of water. b. Add methanol and chloroform in a ratio of 2:1:0.8 (methanol:chloroform:water, v/v/v). c. Vortex thoroughly to ensure mixing. d. Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water, v/v/v). e. Centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen. h. Resuspend the dried lipids in a suitable solvent for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) is typically used.[15]

-

Chromatography: Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate different lipid classes.

-

Mass Spectrometry: a. Full Scan (MS1): Acquire full scan spectra to identify the masses of all lipid species present. The deuterated phospholipids will have a higher mass than their endogenous counterparts. b. Tandem MS (MS/MS): Fragment the parent ions to confirm their identity and determine the location of the deuterium label (e.g., on the fatty acyl chain or the headgroup).[15][16] c. Quantification: The relative abundance of the deuterated and non-deuterated lipid species can be determined by integrating the peak areas from the extracted ion chromatograms.

Quantitative Data Presentation

The quantitative analysis of deuterated phospholipid metabolism provides crucial information on the dynamics of these molecules in cells. The following tables summarize representative quantitative data from studies using deuterated phospholipids.

Table 1: Incorporation of Exogenous Deuterated Phosphatidylcholine (PC) into Cancer Cells

| Cell Line | Deuterated PC Species | Incubation Time (h) | Incorporation (% of total PC) | Reference |

| HCT116 | d9-choline-PC | 15 min | ~5% | [17] |

| HCT116 | d9-choline-PC | 60 min | ~15% | [17] |

| PC12 | d4-linoleic acid-PC | 24 h | Data not specified | [18] |

| HeLa | d31-palmitic acid | 24 h | Data not specified | [19] |

Table 2: Turnover Rates of Phospholipids in Different Mouse Organs Determined by D₂O Labeling

| Organ | Lipid Class | Deuterium Incorporation (after 4 days) | Interpretation | Reference |

| Liver | PC | High | High turnover/synthesis rate | [7] |

| Plasma | PC | High | High turnover/synthesis rate | [7] |

| Lung | PC | High | High turnover/synthesis rate | [7] |

| Brain | PC | Low | Low turnover/synthesis rate | [7] |

| Heart | PC | Low | Low turnover/synthesis rate | [7] |

Visualization of Signaling Pathways

The metabolic fate of exogenous phospholipids is intricately linked to cellular signaling networks. The following diagram illustrates the central role of phosphatidylinositol 4,5-bisphosphate (PIP2) in signal transduction, a key phospholipid that can be studied using deuterated analogs.

Caption: The PIP2 signaling pathway.

Conclusion and Future Directions

The use of exogenous deuterated phospholipids is a cornerstone of modern lipidomics and cell biology research. This approach has provided unprecedented insights into the complex and dynamic nature of lipid metabolism and its role in health and disease. Future advancements in mass spectrometry sensitivity and resolution, coupled with the development of novel deuterated lipid probes, will undoubtedly continue to expand our understanding of the intricate world of cellular lipids. The integration of these techniques with other 'omics' platforms promises a more holistic view of cellular function and will likely pave the way for the development of new diagnostic and therapeutic strategies targeting lipid metabolic pathways.

References

- 1. Phospholipid subcellular localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Phospholipid synthesis and transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biosynthetic Trafficking of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Phospholipid Metabolism in Cancer [frontiersin.org]

- 10. Frontiers | The Tumor Microenvironment Modulates Choline and Lipid Metabolism [frontiersin.org]

- 11. The role of phosphatidylcholine metabolism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 13. Phospholipid Membrane Transport and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 15. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Relative quantification of deuterated omega-3 and -6 fatty acids and their lipid turnover in PC12 cell membranes using TOF-SIMS [research.chalmers.se]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Commercial Sourcing and Technical Applications of 17:0-16:1 PE-d5: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of the deuterated phospholipid 1-(heptadecanoyl)-2-(palmitoleoyl)-sn-glycero-3-phosphoethanolamine-d5 (17:0-16:1 PE-d5). This document is intended to serve as a resource for researchers in lipidomics, cell signaling, and drug development who utilize stable isotope-labeled lipids as internal standards or tracers in their experimental workflows.

Commercial Availability

Product Specifications

Quantitative data for the commercially available this compound is summarized in the table below for easy reference and comparison.

| Parameter | Specification | Supplier | Catalog Number |

| Product Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphoethanolamine | Avanti Research | 856720L / A85720 |

| Synonym | This compound | Avanti Research | 856720L / A85720 |

| CAS Number | 2342575-77-1 | Avanti Research | 856720L / A85720 |

| Molecular Formula | C₃₈H₆₉D₅NO₈P | Avanti Research | 856720L / A85720 |

| Purity | >99% (by TLC) | Avanti Research | 856720L / A85720 |

| Concentration | 1 mg/mL in a suitable solvent | Avanti Research | 856720L / A85720 |

| Storage Temperature | -20°C | Avanti Research | 856720L / A85720 |

Data sourced from supplier websites and product information sheets.[1][2]

Note: MedChemExpress also lists this compound, but detailed specifications were not as readily available in the initial search.[3]

Applications in Research

Deuterated phospholipids like this compound are invaluable tools in biological research, primarily utilized for their ability to be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. This property makes them ideal for use as internal standards in quantitative lipidomics studies.[4][5][6]

The odd-chain fatty acids (17:0 and 16:1) in this specific phospholipid are less common in many biological systems, which minimizes the risk of isotopic overlap with naturally occurring lipid species, further enhancing its suitability as an internal standard.

Use in Quantitative Lipidomics

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as part of a lipidomics workflow, based on methodologies employing the UltimateSPLASH™ ONE internal standard mixture.

Lipid Extraction from Biological Samples

-

Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue, or cells) in an appropriate buffer.

-

Internal Standard Spiking: Add a known amount of the UltimateSPLASH™ ONE internal standard mixture (which contains this compound) to the homogenate. The amount of standard added should be optimized based on the expected concentration of endogenous lipids in the sample.

-

Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction. A common method involves the addition of a mixture of chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the downstream analytical method, such as a mixture of isopropanol, acetonitrile, and water.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography (LC) system, typically equipped with a C18 or other suitable reversed-phase column, to separate the different lipid species.

-

Mass Spectrometric Detection: Analyze the eluent from the LC system using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) or similar targeted mode. Specific precursor-to-product ion transitions for both the endogenous PE species and the deuterated this compound internal standard are monitored.

-

Quantification: The concentration of each endogenous PE species is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and comparing this ratio to a standard curve generated with known amounts of non-deuterated PE standards.

Visualizations

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates the general workflow for a quantitative lipidomics experiment utilizing a deuterated internal standard like this compound.

Caption: Quantitative lipidomics workflow using a deuterated internal standard.

General Phosphatidylethanolamine (PE) Metabolism and Signaling

While specific signaling pathways directly involving the 17:0-16:1 PE species are not well-documented, the following diagram illustrates the central role of the phosphatidylethanolamine class of lipids in cellular metabolism and signaling. Different PE species, including those with 17:0 and 16:1 acyl chains, would participate in these general pathways.

Caption: Overview of PE metabolism and its roles in cellular functions.

References

- 1. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 7. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

Technical Guide: Physicochemical Properties and Applications of 17:0-16:1 PE-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical state, solubility, and common applications of the deuterated phospholipid 17:0-16:1 PE-d5. This compound, also known as 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5, is a crucial tool in the field of lipidomics, primarily utilized as an internal standard for the accurate quantification of phosphoethanolamines (PEs) in complex biological samples.

Core Properties of this compound

This compound is a synthetic, deuterated phospholipid featuring a glycerol backbone with a heptadecanoic acid (17:0) at the sn-1 position, a palmitoleic acid (16:1) at the sn-2 position, and a phosphoethanolamine headgroup with five deuterium atoms. The inclusion of an odd-chain fatty acid (17:0) and deuterium labeling makes it an ideal internal standard, as it is chemically similar to endogenous PEs but isotopically distinct, allowing for clear differentiation in mass spectrometry-based analyses.

Physical State

In its pure form, this compound is expected to be a solid at room temperature, similar to other mixed-acyl PEs with comparable chain lengths. However, it is almost exclusively supplied as a solution in an organic solvent to ensure stability and ease of handling. The most common formulation is a solution in a mixture of dichloromethane and methanol.[1] When the solvent is evaporated, the lipid will form a waxy solid or film.

Solubility

Generally, phospholipids like this compound are soluble in chlorinated solvents and alcohols, and poorly soluble in nonpolar solvents like hexane and aqueous solutions.[2][3] For acidic phospholipids, complete solubilization in pure chloroform can be challenging, and the addition of a small percentage of methanol and water is often recommended to improve dissolution.[4]

| Property | Description |

| Synonyms | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphoethanolamine |

| CAS Number | 2342575-77-1 |

| Molecular Formula | C38H69D5NO8P |

| Molecular Weight | 709.00 g/mol |

| Physical Form | Typically supplied as a solution in an organic solvent (e.g., 1 mg/mL in dichloromethane:methanol).[5] Pure compound is a solid. |

| Storage Temperature | -20°C in a glass container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] |

| Purity | >99% (as determined by Thin Layer Chromatography) |

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble, often in combination with methanol. |

| Chloroform | Generally soluble, though solubility can be enhanced with the addition of a small amount of methanol.[2] |

| Methanol | Soluble.[2] |

| Ethanol | Soluble, may require warming or sonication. |

| Acetonitrile | Phosphatidylethanolamines are generally poorly soluble to insoluble in acetonitrile. |

| Hexane | Poorly soluble to insoluble. |